MMP 基質 III、蛍光性

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

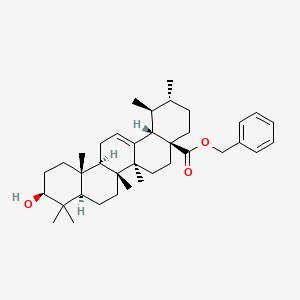

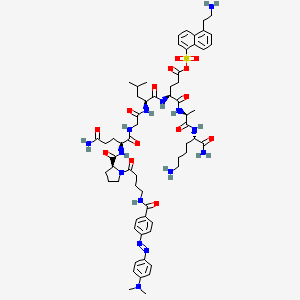

MMP Substrate III, Fluorogenic is a useful research compound. Its molecular formula is C63H87N15O14S and its molecular weight is 1310.54. The purity is usually 95%.

BenchChem offers high-quality MMP Substrate III, Fluorogenic suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MMP Substrate III, Fluorogenic including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

腫瘍画像化

“MMP 基質 III、蛍光性”は、腫瘍検出のための MT1-MMP 活性化蛍光プローブの開発に使用されます . プローブの特異性は、MT1-MMP 特異的結合ペプチドの高親和性により高まり、同時に、FRET 基質を用いた MMP 活性への応答における出力画像信号を増幅する能力が維持されます .

MMP 活性の検出

この基質は、MMP 活性の検出に役立ちます . MMP-2、MMP-9、MMP-3、および MMP-1 を含むさまざまな MMP でテストされています .

粗製剤における総活性の評価

“MMP 基質 III、蛍光性”は、連続アッセイによる粗製剤における総活性の評価に適しています . MMP-7 および MMP-2 でテストされています .

MMP 特異性の研究

基質は、さまざまな MMP の特異性を理解するための研究に使用されます . マトリックスメタロプロテアーゼ(MMP)ファミリー内の基質特異性の重複は、基質がファミリー内の複数の酵素によって切断される可能性を高めます .

MMP のためのペプチド基質の開発

“MMP 基質 III、蛍光性”は、MMP のためのペプチド基質の開発に使用されます . これらの基質は、細胞外マトリックス(ECM)成分の異化の研究において重要です

作用機序

Target of Action

The primary targets of the MMP Substrate III, Fluorogenic are the Matrix Metalloproteinases (MMPs), a group of enzymes that play a crucial role in the degradation of extracellular matrix components . This substrate is specifically cleaved by several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-11, MMP-12, MMP-13, and ADAM9/MDC9 .

Mode of Action

MMP Substrate III, Fluorogenic is a specific fluorogenic resonance energy transfer (FRET) peptide substrate. It contains an MMP cleavable Gly-Leu bond and EDANS/Dabcyl as a fluorophore/quencher combination . When the substrate is cleaved by the MMP enzyme, the donor-containing substrate fragment diffuses away from the acceptor-containing substrate fragment. This results in the loss of energy transfer and the subsequent appearance of fluorescence .

Biochemical Pathways

The cleavage of the MMP Substrate III, Fluorogenic by MMPs is a part of the larger biochemical pathway involving the degradation of the extracellular matrix. This process is crucial in various physiological and pathological processes, including embryogenesis, tissue remodeling, and disease progression .

Pharmacokinetics

Its solubility in dmso and tris-buffered saline, ph 76, suggests that it can be readily absorbed and distributed in biological systems .

Action Environment

The action of MMP Substrate III, Fluorogenic is influenced by environmental factors such as temperature and pH. The substrate is most effective at a temperature of 37°C and a pH of 7.6 . Additionally, it should be protected from light and stored at -20°C to maintain its stability .

生化学分析

Biochemical Properties

MMP Substrate III, Fluorogenic plays a crucial role in biochemical reactions by serving as a substrate for various MMPs. It interacts with enzymes such as MMP-2, MMP-9, MMP-3, and MMP-1. The substrate is cleaved at the Gly-Leu bond by these MMPs, resulting in the separation of the fluorophore (EDANS) from the quencher (Dabcyl), thereby producing a fluorescent signal . This interaction is highly specific and sensitive, making it useful for detecting MMP activity in various biological samples.

Cellular Effects

MMP Substrate III, Fluorogenic influences various cellular processes by enabling the detection of MMP activity. MMPs are involved in the degradation of extracellular matrix components, which is crucial for processes such as cell migration, tissue remodeling, and wound healing. By detecting MMP activity, MMP Substrate III, Fluorogenic helps in understanding how these enzymes affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of MMP Substrate III, Fluorogenic involves its cleavage by MMPs at the Gly-Leu bond. This cleavage separates the EDANS fluorophore from the Dabcyl quencher, resulting in an increase in fluorescence. The substrate’s high sensitivity and specificity are due to the efficient energy transfer between the fluorophore and quencher, which is disrupted upon cleavage . This mechanism allows for real-time monitoring of MMP activity in various biological samples.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MMP Substrate III, Fluorogenic can change over time. The substrate is stable when stored at -20°C and protected from light . Over time, the substrate may degrade, affecting its sensitivity and specificity. Long-term studies have shown that the substrate remains effective for detecting MMP activity, but its performance may decline if not stored properly .

Dosage Effects in Animal Models

The effects of MMP Substrate III, Fluorogenic vary with different dosages in animal models. At optimal dosages, the substrate effectively detects MMP activity without causing adverse effects. At high doses, there may be toxic effects or interference with other cellular processes . It is important to determine the appropriate dosage to ensure accurate detection of MMP activity while minimizing potential side effects.

Metabolic Pathways

MMP Substrate III, Fluorogenic is involved in metabolic pathways related to the degradation of extracellular matrix components. It interacts with enzymes such as MMP-2, MMP-9, MMP-3, and MMP-1, which are responsible for cleaving the substrate at the Gly-Leu bond . This interaction affects metabolic flux and metabolite levels, providing insights into the role of MMPs in various physiological and pathological processes.

Transport and Distribution

Within cells and tissues, MMP Substrate III, Fluorogenic is transported and distributed based on its interactions with MMPs. The substrate is taken up by cells and localized to areas where MMP activity is present. Transporters and binding proteins may facilitate its distribution, ensuring that the substrate reaches its target sites . This distribution is crucial for accurate detection of MMP activity in different cellular and tissue contexts.

Subcellular Localization

MMP Substrate III, Fluorogenic is localized to specific subcellular compartments where MMP activity occurs. This localization is influenced by targeting signals and post-translational modifications that direct the substrate to areas such as the extracellular matrix, cell membrane, and intracellular vesicles . The subcellular localization of the substrate affects its activity and function, enabling precise detection of MMP activity in various cellular environments.

特性

IUPAC Name |

[5-(2-aminoethyl)naphthalen-1-yl]sulfonyl (4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H87N15O14S/c1-38(2)36-50(62(88)73-49(61(87)70-39(3)58(84)72-47(57(67)83)15-6-7-32-64)28-30-56(82)92-93(90,91)52-17-9-13-45-40(31-33-65)12-8-14-46(45)52)71-54(80)37-69-60(86)48(27-29-53(66)79)74-63(89)51-16-11-35-78(51)55(81)18-10-34-68-59(85)41-19-21-42(22-20-41)75-76-43-23-25-44(26-24-43)77(4)5/h8-9,12-14,17,19-26,38-39,47-51H,6-7,10-11,15-16,18,27-37,64-65H2,1-5H3,(H2,66,79)(H2,67,83)(H,68,85)(H,69,86)(H,70,87)(H,71,80)(H,72,84)(H,73,88)(H,74,89)/t39-,47-,48-,49-,50-,51-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGNTKLGZGISLF-HPRKGXSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H87N15O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574687.png)

![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)

![(6R,7S)-7-amino-3-formyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574700.png)